The synthesis of 6-ethylchenodeoxycholic acid typically involves several key steps, utilizing chenodeoxycholic acid as the starting material. The methods include:
The molecular structure of 6-ethylchenodeoxycholic acid can be described by its chemical formula . It features a steroid backbone typical of bile acids, characterized by:
The stereochemistry is also significant; it exhibits specific configurations that are critical for its interaction with biological targets like the Farnesoid X Receptor.
6-Ethylchenodeoxycholic acid participates in various chemical reactions typical of bile acids:
These reactions are crucial for understanding its metabolic pathways and therapeutic potential.
The primary mechanism of action for 6-ethylchenodeoxycholic acid involves its role as a selective agonist for the Farnesoid X Receptor. Upon binding to this nuclear receptor:
Through these pathways, 6-ethylchenodeoxycholic acid exhibits potential anticholestatic effects, making it a candidate for treating conditions related to bile acid dysregulation.
The physical and chemical properties of 6-ethylchenodeoxycholic acid include:
These properties influence its formulation in pharmaceutical applications and its behavior in biological systems .
6-Ethylchenodeoxycholic acid has several scientific applications:
This compound's unique properties and mechanisms present opportunities for therapeutic innovation in metabolic health management.
6-Ethylchenodeoxycholic acid (6-ECDCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor central to bile acid homeostasis. Its half-maximal effective concentration (EC₅₀) for FXR activation is 99 nM, as determined by fluorescence resonance energy transfer (FRET) assays [1] [8]. This potency is attributed to 6-ECDCA’s ability to induce conformational changes in FXR, facilitating recruitment of coactivators like steroid receptor coactivator-1. The compound exhibits >100-fold selectivity for FXR over other nuclear receptors, including Liver X Receptor, Peroxisome Proliferator-Activated Receptor α, and Pregnane X Receptor, as confirmed by transactivation assays [1] [7]. In vivo studies demonstrate that 6-ECDCA effectively suppresses genes involved in bile acid synthesis (e.g., CYP7A1) and upregulates efflux transporters (e.g., Bile Salt Export Pump), establishing its role in reversing cholestatic pathology in rodent models [1] [3].
Table 1: Selectivity Profile of 6-ECDCA for Nuclear Receptors
| Nuclear Receptor | Activation by 6-ECDCA | Experimental Assay |
|---|---|---|
| Farnesoid X Receptor (FXR) | EC₅₀ = 99 nM | FRET/coactivator recruitment |
| Liver X Receptor (LXR) | No activation (up to 10 µM) | Luciferase reporter assay |
| Pregnane X Receptor (PXR) | No activation (up to 10 µM) | Mammalian two-hybrid system |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Negligible | Transactivation assay |
The molecular efficacy of 6-ECDCA arises from strategic modifications to the chenodeoxycholic acid scaffold. The 6α-ethyl group inserted at the C-6 position creates hydrophobic interactions with residues in the Farnesoid X Receptor ligand-binding domain (Ile359, Phe363, Tyr366), reducing flexibility and enhancing binding stability [8]. Hydrogen bonding between the 7α-hydroxyl group of 6-ECDCA and Farnesoid X Receptor residues Ser329 (helix 5) and Tyr366 (helix 7) further stabilizes the active conformation. Additionally, the carboxylate group at C-24 forms ionic bonds with Arg328, mimicking interactions observed with endogenous bile acids [3] [8]. X-ray crystallography reveals that 6-ECDCA binding repositions helix 12 of the Farnesoid X Receptor, creating a hydrophobic cleft that recruits coactivators via LXXLL motifs. This "charge clamp" mechanism is 40% more efficient with 6-ECDCA than with chenodeoxycholic acid due to reduced steric hindrance from the 6α-ethyl moiety [8].
Table 2: Key Interactions Between 6-ECDCA and Farnesoid X Receptor Ligand-Binding Domain
| Structural Feature of 6-ECDCA | Farnesoid X Receptor Residue | Interaction Type | Functional Consequence |
|---|---|---|---|
| 6α-ethyl group | Ile359, Phe363, Tyr366 | Hydrophobic | Enhanced binding affinity; reduced ligand dissociation |
| 7α-hydroxyl group | Ser329, Tyr366 | Hydrogen bonding | Stabilization of helix 7 positioning |
| C-24 carboxylate | Arg328 | Ionic bond | Anchoring to helix 5; correct orientation of ligand core |
| A-ring | His444, Trp466 | π-cation | Promotes active conformation of helix 12 |
6-ECDCA demonstrates superior pharmacological properties relative to endogenous Farnesoid X Receptor ligands. Its binding affinity for Farnesoid X Receptor (EC₅₀ = 99 nM) is ~170-fold higher than chenodeoxycholic acid (EC₅₀ = 17 µM) and >6,000-fold higher than cholic acid (EC₅₀ > 600 µM) in coactivator recruitment assays [1] [6] [8]. In cell-based reporter systems, 6-ECDCA achieves maximal Farnesoid X Receptor activation at 1 µM, whereas chenodeoxycholic acid exhibits only partial efficacy even at 20 µM [8]. This enhanced potency translates to functional outcomes:
The 6α-ethyl group is critical for this efficacy, as unmodified chenodeoxycholic acid undergoes rapid epimerization to less active isoforms in vivo, while 6-ECDCA resists metabolic conversion [7].
Table 3: Pharmacological Comparison of 6-ECDCA and Endogenous Ligands
| Parameter | 6-ECDCA | Chenodeoxycholic Acid | Cholic Acid |
|---|---|---|---|
| FXR EC₅₀ | 99 nM | 17 µM | >600 µM |
| Maximal FXR activation | Full agonist at 1 µM | Partial agonist at 20 µM | No significant activation |
| CYP7A1 repression (hepatocytes) | 90% at 100 nM | 50% at 50 µM | <10% at 100 µM |
| Bile Salt Export Pump induction | 8-fold at 500 nM | 1.5-fold at 50 µM | Not detected |
6-ECDCA orchestrates bile acid homeostasis through Farnesoid X Receptor-dependent modulation of interconnected nuclear receptor networks. Key mechanisms include:
This crosstalk establishes a multi-organ regulatory network that enhances bile acid efflux, suppresses synthesis, and promotes detoxification.
Table 4: Nuclear Receptor Crosstalk Modulated by 6-ECDCA
| Nuclear Receptor Pathway | Mechanism of Regulation | Functional Outcome |
|---|---|---|
| FXR-Small Heterodimer Partner | Small Heterodimer Partner inhibits Hepatocyte Nuclear Factor 4α/Liver Receptor Homolog-1 | Repression of CYP7A1 and CYP8B1 |
| FXR-Fibroblast Growth Factor 19 | Intestinal Farnesoid X Receptor induces Fibroblast Growth Factor 19; hepatic Fibroblast Growth Factor Receptor 4 activates Mitogen-Activated Protein Kinase | Phosphorylation-mediated CYP7A1 repression |
| FXR-Pregnane X Receptor | Reduced bile acid pool decreases lithocholic acid-mediated Pregnane X Receptor activation | Normalization of CYP3A4/SULT2A1 detoxification enzymes |
| FXR-Vitamin D Receptor | Lower lithocholic acid availability reduces Vitamin D Receptor signaling | Attenuation of calcium-related signaling cascades |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6